
2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid
Overview
Description
2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid (2-BMP) is an organic compound that is used as a starting material in various chemical syntheses. It is a versatile reagent that has been used in various fields such as organic synthesis, pharmaceuticals, and biochemistry. The synthesis of 2-BMP is a simple process that involves the reaction of bromobenzene and methylpyrazole-3-carboxylic acid. 2-BMP has a wide range of applications in scientific research, including its use in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Catalytic Applications
2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid and related compounds have been extensively studied for their synthetic applications and potential catalytic activities in various organic reactions. For instance, the synthesis and characterization of novel biological-based nano organo solid acids have shown significant potential in catalyzing various synthesis reactions, including the formation of complex molecules like coumarin-3-carboxylic acid and cinnamic acid derivatives under mild and green conditions. These novel catalysts can facilitate the synthesis of pharmacologically relevant compounds, highlighting the versatility of pyrazole-based molecules in organic synthesis (Zolfigol et al., 2015).
Heterocyclic Chemistry and Drug Development
The structural motif of pyrazole, particularly when substituted with halogenated phenyl groups like in 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid, is a common feature in the development of new drugs. Such compounds have been employed as intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating the importance of pyrazole derivatives in medicinal chemistry. These synthetic methodologies enable the construction of complex molecules potentially useful in drug discovery and development, showcasing the role of pyrazole derivatives in the advancement of pharmaceuticals (Allin et al., 2005).
Supramolecular Chemistry
Pyrazole-based compounds, such as 2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid, are key in the study of supramolecular chemistry. They participate in the formation of hydrogen bonds, leading to the construction of supramolecular assemblies. These structures are significant in understanding molecular recognition and self-assembly processes, which are fundamental in the design of novel materials and nanotechnology. The ability of these compounds to form diverse supramolecular structures showcases their potential in the development of new materials with specific properties (Singh et al., 2015).
Antimicrobial Activities
Studies have also explored the biological activities of pyrazole derivatives, including their antimicrobial properties. For example, copper(II) and cobalt(II) complexes of pyrazole-carboxylic acids have been synthesized and tested for their antimicrobial activity, showing significant inhibitory effects against various bacterial and fungal strains. This research indicates the potential of pyrazole derivatives as antimicrobial agents, which could lead to the development of new therapeutic options for treating infectious diseases (Santra et al., 2018).
properties
IUPAC Name |
2-(2-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDEAVUWBVQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
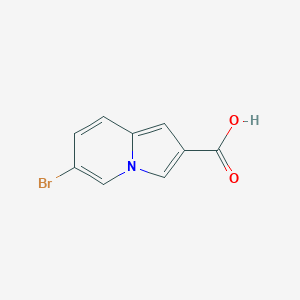
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)


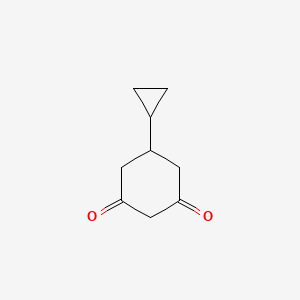


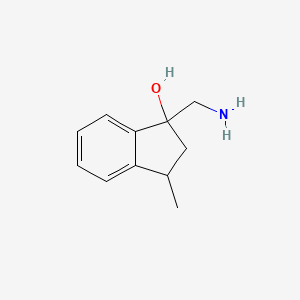

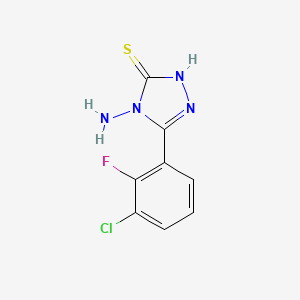
![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
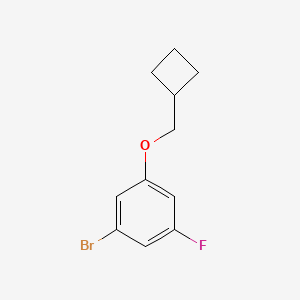
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)